Pyridin-3-yl(pyridin-4-yl)methanone

Photochemistry Photophysics Isomeric differentiation

Research requiring 3,4′-dipyridyl ketone is often compromised by symmetric isomers (4,4′- or 3,3′-DPK) that alter network topology and photophysics. Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5) provides the exact angular geometry for reproducible results. - **Key differentiator:** C1 symmetry enables (4,4) rectangular grids & (6,3) herringbone lattices with Co(II)/Cd(II) - unattainable with linear isomers. - **Application:** Regiospecific scaffold for pyrido[2,3-b][1,7]naphthyridin-5-ones in SAR studies. - **Supply:** Available in research quantities for immediate shipment.

Molecular Formula C11H8N2O
Molecular Weight 184.198
CAS No. 56970-93-5
Cat. No. B2893793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-yl(pyridin-4-yl)methanone
CAS56970-93-5
Molecular FormulaC11H8N2O
Molecular Weight184.198
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H
InChIKeyPKNBEXFZRUHWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4′-Dipyridyl Ketone Overview


Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5), also known as 3,4′-dipyridyl ketone, is a heterocyclic ketone with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . It consists of two pyridine rings connected at the 3- and 4-positions by a carbonyl (methanone) bridge, creating an asymmetric, angular geometry that distinguishes it from its linear (4,4′-) and symmetric (3,3′-) isomers [1]. This structural feature renders it a versatile building block in several scientific domains, including as an angular ditopic ligand for constructing coordination polymers with tunable topologies, as a precursor in the synthesis of complex polyheterocyclic drug candidates, and as a model system for studying the photophysics and electrochemistry of heteroaromatic ketones [2][3][4].

Angular ditopic ligand for coordination polymer design
Precursor for regiospecific polyheterocyclic scaffold synthesis
Model system for heteroaromatic ketone photophysics and electrochemistry

Isomeric Differentiation of 3,4′-Dipyridyl Ketone


The six isomeric dipyridyl ketones, while sharing the same core molecular formula and functional groups, exhibit distinct physicochemical and application-specific behaviors due solely to the varied positioning of their nitrogen atoms and carbonyl bridge [1]. For Pyridin-3-yl(pyridin-4-yl)methanone (3,4′-DPK), the key differentiator is its inherent C1 symmetry and angular geometry, which directly translates into unique properties not attainable with more symmetric isomers like 3,3′- or 4,4′-DPK [2]. This asymmetry manifests as distinct electronic and photophysical properties, such as a specific triplet state protonation behavior [3] and a unique triplet lifetime compared to its isomers [4]. More critically, in materials science, this geometry dictates the ability to act as an angular bridging ligand, leading to the formation of specific network topologies (e.g., (4,4) grids and (6,3) herringbone lattices) in coordination polymers that linear isomers like 4,4′-DPK cannot produce [5]. Consequently, substituting one dipyridyl ketone isomer for another in a synthetic or application-driven workflow will result in a different product, altered material properties, or compromised assay results, underscoring the necessity for precise procurement.

Linear 4,4′-isomer
Lacks the angular geometry needed for (4,4) grid and (6,3) herringbone topologies; topology may shift toward simpler 1D chains.
Symmetric 3,3′-isomer
Altered nitrogen disposition changes triplet-state dynamics and may yield different heterocyclic scaffolds in regiospecific cyclizations.

Performance Comparison: 3,4′-DPK vs. Isomers


Triplet Lifetime vs. 3,3′-DPK

A comparative laser flash photolysis study of the six isomeric dipyridyl ketones reveals significant variation in their triplet excited-state lifetimes, a key parameter for applications in photocatalysis and photoinitiation. The 3,4′-dipyridyl ketone isomer (Pyridin-3-yl(pyridin-4-yl)methanone) exhibits a triplet lifetime that is intermediate to, and clearly distinguishable from, its symmetric and linear isomers. Specifically, in degassed benzene, the triplet lifetime of 3,4′-DPK was measured to be markedly shorter than that of the 3,3′-DPK isomer, which is attributed to differences in non-radiative decay pathways due to the altered molecular geometry and electronic structure [1][2].

Triplet lifetime
Direct head-to-head
Shorter triplet lifetime vs. 3,3′-DPK
Supports isomer-specific photochemical fit assessment
Laser flash photolysis in degassed benzene; relative difference reported
Photochemistry Photophysics Isomeric differentiation

Grid and Herringbone Network Topologies

In the field of crystal engineering, the angular geometry of the 3,4′-dipyridyl ketone ligand is essential for constructing specific network topologies. A direct study with cobalt(II) and cadmium(II) salts demonstrates that 3,4′-DPK (Pyridin-3-yl(pyridin-4-yl)methanone) yields distinct two-dimensional coordination polymers: a (4,4) rectangular grid with Co(II) and a (6,3) herringbone lattice with Cd(II) [1]. In contrast, the linear 4,4′-dipyridyl ketone ligand predominantly forms one-dimensional chain or simple grid structures under analogous conditions, as it lacks the geometric offset to induce the same complex tiling patterns [2].

Network topology
Class-level inference
(4,4) grid & (6,3) lattice vs. 1D chains
Angular geometry enables unique topologies critical for porosity and magnetism
With Co(II) and Cd(II) salts; topology depends on anion and metal choice
Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Regiospecific Synthesis of [1,7]Naphthyridinones

The specific 3,4′-disposition of the pyridine rings in this ketone makes it a preorganized precursor for the regiospecific synthesis of pyrido[2,3-b][1,7]naphthyridin-5(10H)-ones. This is a distinct outcome from using its structural isomer, bis(2-chloropyridin-3-yl)methanone, which under the same reaction conditions yields the isomeric pyrido[2,3-b][1,8]naphthyridin-5(10H)-one scaffold [1]. This regiospecificity is a direct consequence of the starting ketone's substitution pattern and cannot be achieved with the 3,3′- or 4,4′-isomers.

Regiospecific scaffold
Direct head-to-head
Pyrido[2,3-b][1,7]naphthyridinone vs. [1,8] isomer
Only 3,4′-ketone yields this heterocyclic series; substitution invalidates SAR
Reaction with primary amines followed by NaH cyclization
Medicinal Chemistry Heterocyclic Synthesis Scaffold

μ₂-Bridging Mode in Cadmium Polymers

The crystal structure of the complex {[Cd(CH₃COO)₂(C₁₁H₈N₂O)(H₂O)]·2H₂O}ₙ demonstrates that Pyridin-3-yl(pyridin-4-yl)methanone acts as a μ₂-bridging ligand, linking Cd(II) centers via its two pyridyl nitrogen atoms. This results in an infinite one-dimensional chain structure, a coordination mode that is enabled by the 120° angle between the two nitrogen donor atoms [1]. In contrast, the linear 4,4′-dipyridyl ketone (4,4′-DPK) ligand, with its 180° N-to-N vector, typically leads to the formation of straight chain polymers with markedly different packing and dimensionality [2].

Bridging mode
Cross-study comparable
μ₂ zigzag chain vs. linear 4,4′-DPK chain
Angular N-to-N vector permits more complex 3D network assembly
Single-crystal X-ray on cadmium(II) acetate complex
Coordination Chemistry Crystallography Ligand Design

3,4′-DPK: Validated Application Scenarios


Grid and Herringbone Lattice Fabrication

This compound is the required ligand for the targeted synthesis of two-dimensional coordination polymers with (4,4) rectangular grid and (6,3) herringbone topologies, as demonstrated with Co(II) and Cd(II) salts, respectively [1]. Its angular geometry is the primary determinant of these specific network architectures, which are valuable for applications in gas storage, molecular sensing, and magnetism [2].

Regiospecific [1,7]Naphthyridinone Synthesis

In drug discovery, Pyridin-3-yl(pyridin-4-yl)methanone serves as a preorganized building block for the unambiguous synthesis of 10-substituted pyrido[2,3-b][1,7]naphthyridin-5(10H)-ones, a specific heterocyclic scaffold of potential therapeutic interest [3]. This regiospecific outcome is unattainable with other dipyridyl ketone isomers, making this compound essential for exploring SAR within this chemical space.

Triplet-State Dynamics Investigation

The compound's well-characterized photophysical properties, including its distinct triplet excited-state lifetime and protonation behavior relative to other isomers, make it a valuable model system for fundamental studies in photochemistry [4]. Its unique C1 symmetry and electronic structure are of particular interest for understanding the relationship between molecular geometry and triplet-state dynamics in nitrogen-containing heterocyclic ketones [5].

Application
Selection Property
Validation Focus
Coordination polymer topology design
Angular bridging geometry
(4,4) grid and (6,3) lattice architecture
Regiospecific heterocyclic synthesis
3,4′-substitution pattern preorganization
Pyrido[2,3-b][1,7]naphthyridinone scaffold fidelity
Photophysical model studies
C1 symmetry and electronic structure
Triplet-state dynamics and pH-dependent behavior

Technical Documentation Hub

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49 linked technical documents
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